5-(Pyrrolidin-1-yl)pyridazin-3-amine
Description
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,11) |
InChI Key |
YSBCKCUJVKYKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridazine derivatives with pyrrolidine under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine provides access to pyridazinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of automated reactors and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen atoms in the rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
Chemistry: In chemistry, 5-(Pyrrolidin-1-yl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry. It can be used to investigate the effects of heterocyclic compounds on cellular processes .
Medicine: In medicinal chemistry, 5-(Pyrrolidin-1-yl)pyridazin-3-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry: The compound can be used in the development of agrochemicals and other industrial applications where heterocyclic compounds are required .
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical properties of 5-(Pyrrolidin-1-yl)pyridazin-3-amine and its analogues:
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(Pyrrolidin-1-yl)pyridazin-3-amine and its derivatives?
Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example:
- Palladium catalysis : Reacting halogenated pyridazine precursors (e.g., 6-chloropyridazin-3-amine) with pyrrolidine derivatives under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME:H₂O at 150°C) achieves coupling .
- Reductive amination : Reduction of nitro intermediates (e.g., 3-nitropyrazolo[1,5-a]pyrimidine) using sodium borohydride or catalytic hydrogenation yields amine derivatives .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. methanol) and reaction time (1–24 hours) can improve yields for sterically hindered derivatives .
Q. How does the solubility profile of 5-(Pyrrolidin-1-yl)pyridazin-3-amine influence experimental design in pharmacological assays?
Answer: Solubility varies significantly with solvent polarity and temperature. Key data from pyridazin-3-amine analogs include:
| Solvent | Solubility (288–333 K) | Best-fit model |
|---|---|---|
| Methanol | 0.12–1.45 mol/kg | Apelblat equation |
| 1-Propanol | 0.08–1.02 mol/kg | λh model |
| Ethyl acetate | 0.03–0.51 mol/kg | Wilson model |
- Methodological considerations : Prefer methanol for kinetic studies (high solubility) and ethyl acetate for crystallization .
- Thermodynamic parameters : Dissolution enthalpy (ΔH°: +15.2 kJ/mol in methanol) indicates endothermic dissolution, requiring controlled temperature during formulation .
Advanced Research Questions
Q. How can structural discrepancies in kinase inhibition data for 5-(Pyrrolidin-1-yl)pyridazin-3-amine derivatives be resolved?
Answer: Contradictions in TRK kinase inhibition (e.g., IC₅₀ variations >10-fold) arise from:
- Substituent effects : Fluorine at the 2-position of the pyrrolidine ring enhances binding affinity by 3-fold compared to non-fluorinated analogs .
- Crystallographic validation : Use ORTEP-III to analyze ligand-protein interactions (e.g., hydrogen bonding with Tyr⁶⁵⁶ in TRKA) and refine docking models .
- Assay standardization : Normalize activity measurements using ATP-concentration-controlled kinase assays (e.g., 10 µM ATP, pH 7.4) to minimize variability .
Q. What computational and crystallographic strategies enhance mechanistic understanding of 5-(Pyrrolidin-1-yl)pyridazin-3-amine’s bioactivity?
Answer:
- Molecular dynamics (MD) simulations : Parameterize force fields using DFT-optimized geometries (B3LYP/6-31G*) to predict binding free energies (<i>ΔG</i>bind) for TRK kinase .
- X-ray crystallography : Resolve ligand co-crystal structures (e.g., PDB ID: 1A0) to identify critical interactions (e.g., π-π stacking with Phe⁵⁸⁹) .
- SAR-driven design : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency. For example, 2,5-difluorophenyl analogs show 90% tumor growth inhibition in <i>in vivo</i> models .
Q. How do solvent and pH conditions affect the stability of 5-(Pyrrolidin-1-yl)pyridazin-3-amine during long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the pyrrolidine ring occurs in acidic media (pH <4), forming pyridazine-3-amine byproducts. Neutral buffers (pH 6.5–7.5) stabilize the compound for >6 months .
- Solvent selection : Avoid protic solvents (e.g., water) for lyophilization; use tert-butanol or acetonitrile to minimize decomposition .
Q. What analytical techniques are critical for purity assessment of 5-(Pyrrolidin-1-yl)pyridazin-3-amine derivatives?
Answer:
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect impurities (<0.1% sensitivity) .
- ¹H-NMR : Monitor pyrrolidine ring protons (δ 2.8–3.2 ppm) for stereochemical integrity .
- DSC : Measure melting points (Tm: ~215°C) and fusion enthalpy (ΔH: 28.5 kJ/mol) to confirm crystallinity .
Tables for Key Data
Q. Table 1. Solubility of Pyridazin-3-amine Derivatives in Organic Solvents (288–333 K)
| Solvent | Solubility Range (mol/kg) | Optimal Model (R²) |
|---|---|---|
| Methanol | 0.12–1.45 | Apelblat (0.998) |
| 1-Propanol | 0.08–1.02 | λh (0.992) |
| Ethyl acetate | 0.03–0.51 | Wilson (0.985) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
